Colistimethate sodium is an antibiotic compound derived from the natural product colistin, which is used primarily to treat infections caused by multidrug-resistant Gram-negative bacteria. This compound is particularly significant in clinical settings due to its efficacy against pathogens that are resistant to many other antibiotics. Colistimethate sodium is classified under the category of polymyxins, which are cyclic lipopeptides that disrupt bacterial cell membranes.
Colistimethate sodium is synthesized from colistin through a chemical modification process known as sulfomethylation. This process involves the modification of the primary amine groups of colistin, resulting in a more stable form that can be administered intravenously. The compound belongs to the larger class of antibiotics known as polymyxins, which include colistin A (polymyxin E1) and colistin B (polymyxin E2) as its active forms .
The synthesis of colistimethate sodium involves several key steps:
Colistimethate sodium is a complex mixture of sulfomethyl derivatives of colistin. Its molecular structure includes:
The exact molecular formula can vary based on the degree of sulfomethylation but generally reflects modifications on the five primary amine groups present in colistin .
Colistimethate sodium undergoes hydrolysis when dissolved in water, leading to the formation of its active components, colistin A and B. This reaction is significant because:
Colistimethate sodium exerts its antibacterial effects primarily through disruption of bacterial cell membranes. The mechanism involves:
Colistimethate sodium has several critical applications in medicine:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8